molecular formula C10H6Se2 B13830699 Naphtho(1,8-cd)-1,2-diselenole CAS No. 36579-71-2

Naphtho(1,8-cd)-1,2-diselenole

Cat. No.: B13830699
CAS No.: 36579-71-2
M. Wt: 284.1 g/mol
InChI Key: NRSKRAWCDYQPHE-UHFFFAOYSA-N
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Description

Naphtho(1,8-cd)-1,2-diselenole is a heterocyclic compound containing selenium atoms. It is part of a broader class of compounds known as naphthalenes, which are characterized by their fused ring structures. The presence of selenium atoms in the compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho(1,8-cd)-1,2-diselenole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of lithiated naphtho(1,8-cd)-1,2-dithiole with selenium reagents. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

Naphtho(1,8-cd)-1,2-diselenole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert the selenium atoms to lower oxidation states.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the selenium atoms or the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield selenoxides, while reduction can produce selenides. Substitution reactions can introduce various functional groups into the aromatic ring, leading to a diverse array of derivatives .

Scientific Research Applications

Naphtho(1,8-cd)-1,2-diselenole has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex selenium-containing compounds.

    Biology: The compound’s unique properties make it a candidate for studying selenium’s biological roles and potential therapeutic applications.

    Medicine: Research into selenium-containing compounds has shown potential in developing new drugs, particularly for their antioxidant and anticancer properties.

    Industry: This compound can be used in the development of advanced materials, such as semiconductors and catalysts

Mechanism of Action

The mechanism by which Naphtho(1,8-cd)-1,2-diselenole exerts its effects involves interactions with molecular targets and pathways. Selenium atoms in the compound can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with specific enzymes and proteins, modulating their activity and contributing to its biological effects .

Properties

CAS No.

36579-71-2

Molecular Formula

C10H6Se2

Molecular Weight

284.1 g/mol

IUPAC Name

2,3-diselenatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene

InChI

InChI=1S/C10H6Se2/c1-3-7-4-2-6-9-10(7)8(5-1)11-12-9/h1-6H

InChI Key

NRSKRAWCDYQPHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)[Se][Se]C3=CC=C2

Origin of Product

United States

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